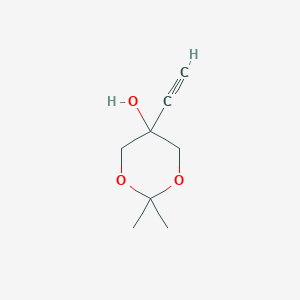

5-乙炔基-2,2-二甲基-1,3-二氧杂环-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol is not directly mentioned in the provided papers. However, the papers discuss related chemical compounds and their synthesis, which may share some similarities in terms of chemical structure and reactivity. The first paper describes the synthesis of a chiral intermediate for Mevinolin and Compactin, which are important pharmaceutical compounds. The second paper outlines the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, a process that involves reactions pertinent to the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, a regiospecific ring opening of a tetrahydrofuran derivative is achieved using dimethylboron bromide, which is a key step in producing the desired chiral intermediate . The second paper details a synthesis route starting from 3-methyl-2-buten-1-ol and triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent reactions with a base to yield the final products in high yields. Additionally, methods for enriching the cis-isomer of the synthesized compounds are described, indicating a level of control over the stereochemistry of the products .

Molecular Structure Analysis

While the molecular structure of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol is not analyzed in the papers, the structures of the synthesized compounds suggest a degree of complexity and the presence of multiple functional groups. The chiral intermediate mentioned in the first paper contains an epoxy group and a methoxymethoxy group, which are significant in the context of pharmaceutical synthesis . The compounds in the second paper feature a cyclopropane ring and halogenated ethenyl groups, which are indicative of potential reactivity and further transformation possibilities .

Chemical Reactions Analysis

The chemical reactions described in the papers involve halogenation, cyclization, and selective transformations. The first paper's synthesis route includes a regiospecific reaction, which is crucial for maintaining the chirality of the intermediate . The second paper's synthesis involves a reaction with triethyl orthoacetate and carbon tetrahalides, followed by base-induced reactions to form the final products. The stereoselective preparation methods described also highlight the ability to influence the stereochemistry of the compounds, which is essential for the biological activity of many pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the papers are not explicitly discussed. However, the presence of specific functional groups such as epoxy, methoxymethoxy, and halogenated ethenyl groups suggests that these compounds would exhibit certain characteristic properties. For example, the epoxy group is known for its reactivity, which could affect the compound's stability and reactivity profile. The halogenated compounds are likely to have higher densities and may participate in further substitution reactions due to the presence of halogens .

科学研究应用

提高DNA电子转移效率

研究重点介绍了用电子传输调节剂(例如苯乙炔基衍生物)修饰寡脱氧核苷酸,以调节DNA介导的过量电子转移(EET)。这种方法显示出EET效率的显着提高,这是开发先进的基于DNA的电子设备和传感器的关键方面(Tanaka, Oguma, Saito, & Saito, 2012)。

催化中的合成和应用

甘油与各种醛和酮的酸催化缩合,包括对[1,3]二氧杂环-5-醇的研究,展示了这些化合物在合成潜在新型平台化学品方面的多功能性。这些化合物作为1,3-丙二醇等衍生物的前体,表明它们在可再生材料基化学品开发中的重要性(Deutsch, Martin, & Lieske, 2007)。

荧光分子探针的开发

基于溶剂变色染料的荧光分子探针,包括那些包含乙炔基团的探针,在研究生物过程中显示出巨大的潜力。这些化合物表现出强烈的溶剂依赖性荧光,可用于开发超灵敏荧光探针,用于实时观察细胞和分子动力学(Diwu, Lu, Zhang, Klaubert, & Haugland, 1997)。

抗癌化合物合成

新型尿嘧啶衍生物的合成,包括5-(2-酰基乙炔基)尿嘧啶,展示了乙炔基修饰在药物化学中的应用。这些化合物对各种癌细胞系表现出有希望的活性,突出了乙炔基衍生物在药物开发中的潜力(Kundu, Das, Spears, Majumdar, & Kang, 1990)。

安全和危害

The safety information available indicates that “5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

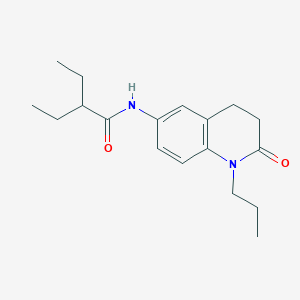

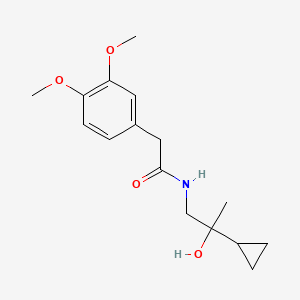

IUPAC Name |

5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-8(9)5-10-7(2,3)11-6-8/h1,9H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTFMCWZYVTDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C#C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)

![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)